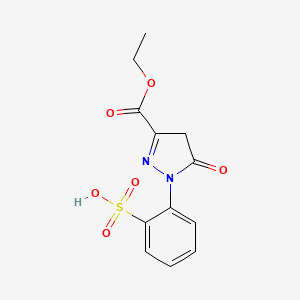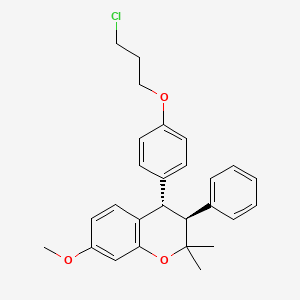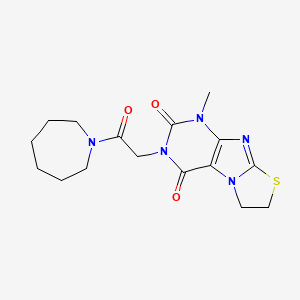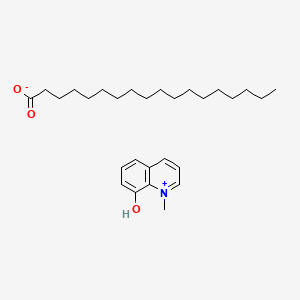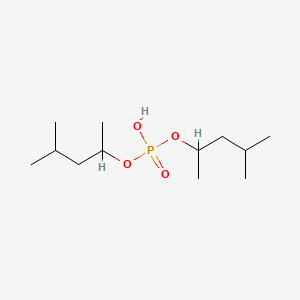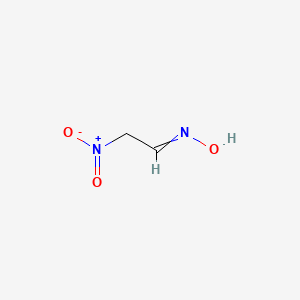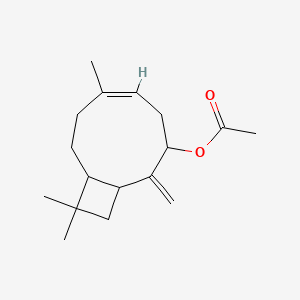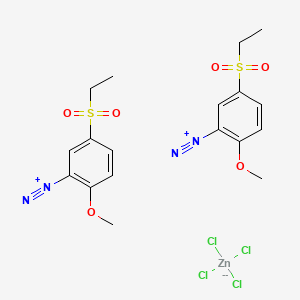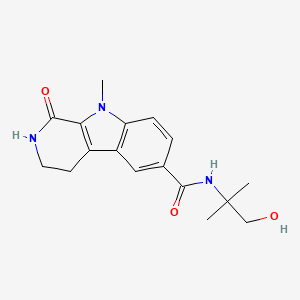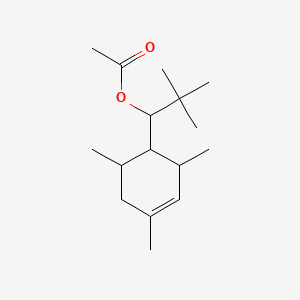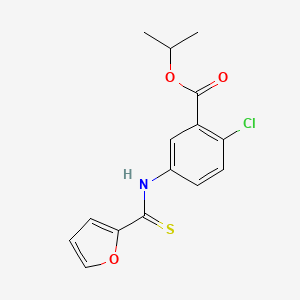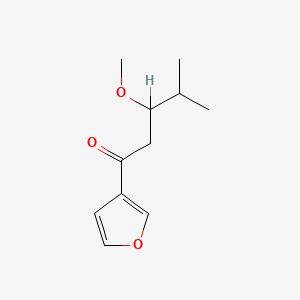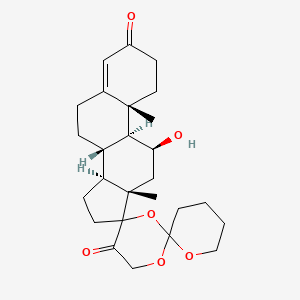
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is a synthetic steroid compound It is known for its complex structure, which includes multiple functional groups such as hydroxyl, ketone, and acetal groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Protection: Formation of the tetrahydro-2H-pyran-2-ylidenedioxy group to protect the hydroxyl groups at positions 17 and 21.
Oxidation: Conversion of specific carbon atoms to ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce more hydroxyl groups.
Aplicaciones Científicas De Investigación
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Corticosterone: A naturally occurring steroid with similar hydroxyl and ketone groups.
Prednisolone: A synthetic steroid with potent anti-inflammatory properties.
Dexamethasone: Another synthetic steroid known for its strong immunosuppressive effects.
Uniqueness
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the tetrahydro-2H-pyran-2-ylidenedioxy group. These modifications can enhance its stability and alter its biological activity compared to other similar compounds.
Propiedades
Número CAS |
75237-14-8 |
|---|---|
Fórmula molecular |
C26H36O6 |
Peso molecular |
444.6 g/mol |
InChI |
InChI=1S/C26H36O6/c1-23-10-7-17(27)13-16(23)5-6-18-19-8-11-25(24(19,2)14-20(28)22(18)23)21(29)15-31-26(32-25)9-3-4-12-30-26/h13,18-20,22,28H,3-12,14-15H2,1-2H3/t18-,19-,20-,22+,23-,24-,25?,26?/m0/s1 |
Clave InChI |
FXAKKJCPDYNSJQ-AQOQILKJSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC45C(=O)COC6(O5)CCCCO6)C)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C(=O)COC6(O5)CCCCO6)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


